![molecular formula C10H18O2 B2737000 3-Cyclohexyl-2-methylpropanoic acid CAS No. 51953-02-7](/img/structure/B2737000.png)
3-Cyclohexyl-2-methylpropanoic acid
Overview
Description
3-Cyclohexyl-2-methylpropanoic acid is a chemical compound with the CAS Number: 51953-02-7 . It has a molecular weight of 170.25 and its IUPAC name is 3-cyclohexyl-2-methylpropanoic acid . The compound is in liquid form at room temperature .
Molecular Structure Analysis
The InChI code for 3-Cyclohexyl-2-methylpropanoic acid is 1S/C10H18O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h8-9H,2-7H2,1H3,(H,11,12) . This indicates that the compound has a cyclohexyl group attached to the second carbon of a propanoic acid, with a methyl group also attached to the second carbon .Physical And Chemical Properties Analysis
3-Cyclohexyl-2-methylpropanoic acid is a liquid at room temperature . It has a molecular weight of 170.25 . The compound’s InChI code is 1S/C10H18O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h8-9H,2-7H2,1H3,(H,11,12) .Scientific Research Applications
Synthesis Techniques and Chemical Building Blocks
3-Cyclohexyl-2-methylpropanoic acid plays a significant role in the field of organic chemistry, especially in the synthesis of complex molecules. Its involvement in peptidotriazoles synthesis through copper(I)-catalyzed 1,3-dipolar cycloadditions showcases its utility in creating diversely substituted triazoles within peptide backbones or side chains. This process is notable for its high efficiency and compatibility with solid-phase peptide synthesis, illustrating the acid's versatility as a building block in peptide chemistry (Tornøe, Christensen, & Meldal, 2002). Additionally, the acid's role in green chemistry is highlighted by its contribution to sustainable processes leading to 3-hydroxypropanoic acid, a critical building block for high-performance polymers and organic synthesis, emphasizing the importance of catalytic chemical methods for eco-friendly production (Pina, Falletta, & Rossi, 2011).
Bioconversion and Metabolic Engineering
In the realm of biotechnology, 3-Cyclohexyl-2-methylpropanoic acid is instrumental in the bioconversion processes, particularly in the production of 3-hydroxypropanoic acid from glycerol by metabolically engineered bacteria. This application is pivotal for generating valuable platform chemicals from renewable resources, demonstrating the acid's utility in enhancing the efficiency of bio-production methods. By integrating heterologous pathways and optimizing fermentation conditions, researchers aim to achieve industrially relevant yields, highlighting the compound's role in the development of sustainable microbial cell factories (Jers et al., 2019).
Advanced Chemical Synthesis
Moreover, the compound's application extends to advanced chemical synthesis techniques, such as the enantioselective synthesis of related compounds, demonstrating its significance in producing chiral molecules. This aspect is crucial for developing pharmaceuticals and other substances where the chirality of the compound can affect its biological activity and effectiveness (Alonso et al., 2005). The ability to conduct such sophisticated reactions efficiently highlights the compound's value in organic synthesis and drug development processes.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-cyclohexyl-2-methylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h8-9H,2-7H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOPJNFYPNUPSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCCC1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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